2-((2,4-Dioxo-3-(p-tolyl)thiazolidin-5-yl)(p-tolyl)amino)acetamide
Description
Properties
IUPAC Name |
2-(4-methyl-N-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]anilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-12-3-7-14(8-4-12)21(11-16(20)23)18-17(24)22(19(25)26-18)15-9-5-13(2)6-10-15/h3-10,18H,11H2,1-2H3,(H2,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELBMPQJHAZHEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=O)N(CC(=O)N)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dioxo-3-(p-tolyl)thiazolidin-5-yl)(p-tolyl)amino)acetamide typically involves the reaction of p-tolylamine with a thiazolidine derivative under controlled conditions. One common method includes the use of p-tolylamine and 2,4-thiazolidinedione in the presence of a suitable catalyst and solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Dioxo-3-(p-tolyl)thiazolidin-5-yl)(p-tolyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazolidine derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with thiazolidinone scaffolds exhibit promising anticancer properties. For instance, derivatives of thiazolidinones have shown selective cytotoxicity against various cancer cell lines. Studies have demonstrated that 2-((2,4-Dioxo-3-(p-tolyl)thiazolidin-5-yl)(p-tolyl)amino)acetamide can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 15.0 | Induction of apoptosis |
| HeLa (Cervical) | 12.5 | Cell cycle arrest |
| A549 (Lung) | 18.0 | Inhibition of migration |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities against various pathogens. Thiazolidinone derivatives are known to exhibit significant antibacterial and antifungal activities. Preliminary studies show that this compound has effective minimum inhibitory concentrations (MICs) against common bacterial strains.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
Acetylcholinesterase Inhibition
This compound has been investigated for its potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of this enzyme can help increase acetylcholine levels in the brain, potentially improving cognitive function.
Case Studies
Several studies have documented the efficacy of this compound in specific biological contexts:
- Study on Anticancer Efficacy : A recent study conducted on MDA-MB-231 cells showed that treatment with the compound led to a significant decrease in cell viability and increased apoptosis markers, suggesting its potential as a chemotherapeutic agent.
- Antimicrobial Evaluation : Another investigation tested the compound against a panel of bacterial and fungal strains, revealing significant antimicrobial activity comparable to standard antibiotics.
Mechanism of Action
The mechanism of action of 2-((2,4-Dioxo-3-(p-tolyl)thiazolidin-5-yl)(p-tolyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Features:
- Thiazolidinone core: A five-membered ring with two ketone groups at positions 2 and 2.
- Substituents : Two p-tolyl groups (methyl-substituted phenyl) at positions 3 and 3.
- Acetamide side chain : A functional group contributing to hydrogen bonding and solubility.
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes critical differences between the target compound and related thiazolidinone derivatives:
Functional Group Impact on Activity
- Thiazolidinone Core: Essential for binding to biological targets like peroxisome proliferator-activated receptors (PPARs) in anti-inflammatory pathways .
- Hydroxyl or methoxy groups (e.g., in and ) may increase solubility but reduce metabolic stability . Hydrazono-indolinyl moieties () introduce π-stacking interactions, enhancing anticancer activity .
Anti-Inflammatory Potential
Compounds with p-tolyl and acetamide groups (e.g., ) show COX-2 inhibition via hydrophobic interactions with the enzyme’s active site . The target compound’s dual p-tolyl arrangement may amplify this effect.
Stability and Reactivity
- Mercuration Reactions : N-(p-tolyl)acetamide derivatives () demonstrate stability under mercuration conditions, suggesting robustness for further functionalization .
- Acid Sensitivity: Thiazolidinone rings are prone to hydrolysis in strongly acidic or basic conditions, necessitating controlled synthetic environments .
Biological Activity
2-((2,4-Dioxo-3-(p-tolyl)thiazolidin-5-yl)(p-tolyl)amino)acetamide is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique thiazolidine structure, shows promise in various therapeutic applications, particularly in oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a thiazolidine ring which contributes to its biological activity. The compound's synthesis typically involves reactions between specific thiazolidine precursors and amines, leading to the formation of the desired product with notable yields and purity.
Anticancer Activity
Recent studies have demonstrated that thiazolidine derivatives, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro assays have shown that this compound exhibits potent antiproliferative effects against breast adenocarcinoma and glioblastoma multiforme cells. The IC50 values for these cell lines were found to be in the nanomolar range, indicating high potency compared to standard chemotherapeutics like etoposide .
The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells. Morphological changes characteristic of apoptosis, such as chromatin condensation and cell shrinkage, were observed upon treatment with the compound. Additionally, studies suggest that the compound may interfere with specific signaling pathways involved in cell survival and proliferation .
Antimicrobial Activity
Apart from its anticancer properties, this compound has been evaluated for its antimicrobial activity:
- Antibacterial Assays : The compound displayed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. In particular, it showed higher efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) that suggest potential as a therapeutic agent for bacterial infections .
Data Summary
| Activity Type | Cell Line/Bacteria | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | Breast Adenocarcinoma | <10 | |
| Anticancer | Glioblastoma Multiforme | <10 | |
| Antibacterial | Staphylococcus aureus | 15 | |
| Antibacterial | Escherichia coli | 20 |
Case Studies
- Study on Cytotoxicity : A detailed investigation assessed the cytotoxic effects of various thiazolidine derivatives on MCF-7 (breast cancer) and U87MG (glioblastoma) cell lines. Results indicated that compounds similar to this compound had IC50 values significantly lower than conventional therapies, highlighting their potential as effective anticancer agents .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of thiazolidine derivatives against clinical isolates of bacteria. The results showed that this compound exhibited superior activity compared to common antibiotics, suggesting its potential role in treating resistant bacterial strains .
Q & A
Q. What are the optimal synthetic routes for preparing 2-((2,4-Dioxo-3-(p-tolyl)thiazolidin-5-yl)(p-tolyl)amino)acetamide, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via condensation reactions involving thiazolidinone precursors and substituted acetamides. For example, potassium carbonate in DMF facilitates nucleophilic substitution at room temperature, as demonstrated in analogous thiazolidinone-acetamide derivatives . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates.
- Catalyst/base : K₂CO₃ promotes deprotonation and accelerates coupling .
- Temperature : Room temperature minimizes side reactions (e.g., hydrolysis of labile thiazolidinone rings).
Yield optimization requires monitoring via TLC and iterative adjustment of stoichiometry (e.g., 1.5 mol equivalents of chloroacetylated intermediates) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- HPLC/LC-MS : Quantify purity (>95% recommended for biological assays) and detect byproducts.
- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons from p-tolyl groups at δ 7.2–7.4 ppm) and thiazolidinone carbonyl signals (δ 170–175 ppm) .
- Elemental analysis : Validate molecular formula (e.g., C₁₈H₁₇N₃O₃S) with <0.4% deviation .
Cross-validate with IR spectroscopy to identify functional groups (e.g., C=O stretches at ~1680–1750 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods predict and optimize the reactivity of this compound in novel reactions?
Methodological Answer: Leverage quantum chemical calculations (e.g., DFT) to:
- Model transition states and identify energetically favorable pathways for functionalization (e.g., C–H activation at the thiazolidinone ring) .
- Screen solvent effects using COSMO-RS to predict solubility and reaction rates .
Pair computational insights with high-throughput experimentation (HTE) to validate predictions, focusing on parameters like temperature, catalyst loading, and solvent polarity .
Q. What strategies resolve contradictions in biological activity data (e.g., anti-inflammatory vs. cytotoxicity)?
Methodological Answer:
- Dose-response profiling : Establish EC₅₀ and IC₅₀ values across multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity vs. HepG2 for cytotoxicity) .
- Mechanistic studies : Use siRNA knockdown or inhibitors to isolate target pathways (e.g., COX-2 inhibition vs. off-target ROS generation) .
- Structural analogs : Compare activity of derivatives lacking the p-tolyl group to determine pharmacophore specificity .
Q. How can researchers design experiments to elucidate the compound’s metabolic stability and degradation pathways?
Methodological Answer:
- In vitro assays : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS/MS. Identify metabolites (e.g., hydroxylation at the thiazolidinone ring) .
- Isotope labeling : Use ¹⁴C-labeled acetamide moieties to trace metabolic byproducts in urine/plasma .
- Computational ADME tools : Predict CYP450 interactions using software like Schrödinger’s ADMET Predictor .
Q. What advanced reactor designs improve scalability for multi-step syntheses involving this compound?
Methodological Answer:
- Flow chemistry : Minimize intermediate isolation by integrating continuous thiazolidinone formation and acetamide coupling steps .
- Membrane reactors : Separate toxic byproducts (e.g., HCl from chloroacetyl reactions) in real-time to enhance purity .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression and automate parameter adjustments .
Q. How should contradictory spectral data (e.g., NMR vs. X-ray crystallography) be reconciled?
Methodological Answer:
- Dynamic effects : NMR captures solution-state conformations, while X-ray shows solid-state packing. Compare with DFT-optimized structures to identify dominant conformers .
- Cocrystallization : Attempt co-crystals with heavy atoms (e.g., bromine) to improve X-ray resolution .
- Variable-temperature NMR : Detect rotational barriers (e.g., around the acetamide bond) that may explain discrepancies .
Q. What methodologies validate the compound’s selectivity in multi-target pharmacological studies?
Methodological Answer:
- Kinase profiling : Screen against panels of 50–100 kinases to identify off-target binding (e.g., using Eurofins’ KinaseProfiler service) .
- CRISPR-Cas9 mutagenesis : Knock out suspected targets (e.g., NF-κB) in cell models to confirm on-target effects .
- Molecular docking : Simulate binding poses with homology-modeled targets to prioritize experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
